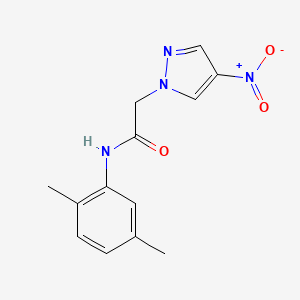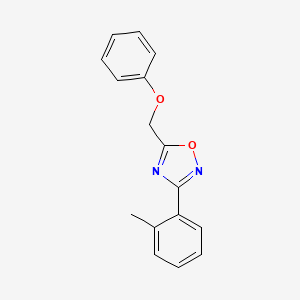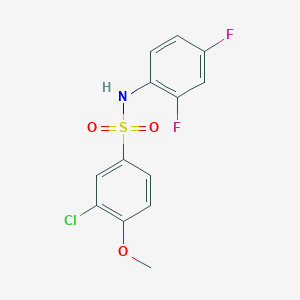![molecular formula C21H14F3N3O3 B3501803 N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B3501803.png)
N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide
説明
N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide, also known as TNB-TFB, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide exerts its therapeutic effects by targeting various molecular pathways involved in disease progression. N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in chromatin remodeling and gene expression. HDAC inhibition by N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes, resulting in apoptosis of cancer cells. Additionally, N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in glucose metabolism and insulin sensitivity. Activation of the AMPK pathway by N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide leads to increased glucose uptake and utilization in cells, resulting in improved glucose metabolism.
Biochemical and Physiological Effects:
N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Furthermore, N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide is a potent and selective HDAC inhibitor with favorable pharmacokinetic properties. N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has been shown to exhibit high potency and specificity towards HDACs, making it a valuable tool for studying the role of HDACs in disease progression. However, N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has some limitations for lab experiments, including its low solubility in water and potential toxicity at high concentrations.
将来の方向性
N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has great potential for further development as a therapeutic agent for cancer, diabetes, and neurodegenerative disorders. Future research should focus on optimizing the synthesis method to improve yield and purity, as well as developing new formulations to improve solubility and bioavailability. Additionally, future research should focus on elucidating the molecular mechanisms underlying the therapeutic effects of N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide, as well as identifying potential side effects and toxicity in preclinical studies. Finally, future research should focus on developing N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide derivatives with improved pharmacological properties and therapeutic efficacy.
科学的研究の応用
N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Furthermore, N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-[2-[(3-nitrophenyl)methylideneamino]phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O3/c22-21(23,24)16-10-8-15(9-11-16)20(28)26-19-7-2-1-6-18(19)25-13-14-4-3-5-17(12-14)27(29)30/h1-13H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMDNTZPKZULMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3-chloro-4-methylphenyl)-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3501722.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B3501727.png)



![2-[(3-nitro-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3501750.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3501778.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3501782.png)

![4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B3501802.png)

![ethyl 4-(methoxymethyl)-6-methyl-3-[(2-nitrobenzylidene)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3501833.png)
